3-(Trifluoromethyl)piperidin-2-one
Overview
Description
3-(Trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F3NO and a molecular weight of 167.13 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)piperidin-2-one is 1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) . This indicates that the compound has a piperidinone ring with a trifluoromethyl group attached.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)piperidin-2-one is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 167.13 and a molecular formula of C6H8F3NO .Scientific Research Applications
Synthesis of Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines
Research has demonstrated the synthesis of 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, obtained from L-proline. This process involves an aziridinium intermediate and is notable for its regio- and diastereoselective nature (Rioton et al., 2015).
Facile Synthesis of Fluorinated N-Heterocycles
Another study reports a simple and efficient method to access fluorinated and trifluoromethylthio-piperidines. These compounds are important for discovery chemistry and can be chemoselectively derivatized with high diasterecontrol (García-Vázquez et al., 2021).
Ring Contraction to Synthesize 2-Substituted 2-(Trifluoromethyl)pyrrolidines
A study has achieved ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate, facilitating the synthesis of a series of 2-substituted 2-(trifluoromethyl)pyrrolidines with a quaternary center at the C2 position (Feraldi‐Xypolia et al., 2015).
Selective Hydrogenation to Piperidin-3-ones
Selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst provides direct access to piperidin-3-one derivatives. This process is noted for its mild conditions, high chemoselectivity, and practicality for synthesizing piperidin-3-ones (Huang et al., 2015).
Trifluoromethoxylation of Unactivated Alkenes
A novel catalytic trifluoromethoxylation of unactivated alkenes has been developed. This method results in the selective formation of 3-OCF3 substituted piperidines in good yields (Chen et al., 2015).
Multicomponent Reaction for Piperidine Synthesis
A multicomponent one-pot synthesis of functionalized piperidine derivatives has been developed using a low-cost and environmentally benign Bi(NO3)3·5H2O catalyst. This method is highlighted for its atom-economy and eco-friendliness (Brahmachari & Das, 2012).
Synthesis of Piperidin-3-ones
Research has also explored the synthesis of piperidin-3-ones through the selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst. This process offers high yields and scalability, making it practical for synthesizing these organic intermediates (Huang et al., 2015).
Safety And Hazards
Future Directions
Piperidines, which include 3-(Trifluoromethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(trifluoromethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBTTOBFKEZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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